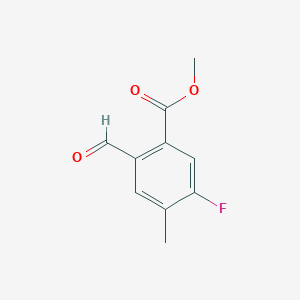

Methyl 5-fluoro-2-formyl-4-methylbenzoate

Description

Contextualization within Substituted Benzoate (B1203000) Ester Chemistry

Substituted benzoate esters form a cornerstone of organic chemistry, widely recognized for their utility as synthetic intermediates, protecting groups, and as core scaffolds in pharmaceuticals and materials science. ossila.com The reactivity of the benzene (B151609) ring and the ester functionality can be finely tuned by the nature and position of the substituents. bldpharm.com Electron-withdrawing groups, such as the formyl and fluoro substituents in the target molecule, generally decrease the electron density of the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack. bldpharm.com Conversely, electron-donating groups like the methyl group can modulate this effect. The ester group itself can undergo various transformations, including hydrolysis, amidation, and reduction, providing a gateway to a diverse array of chemical entities. bldpharm.com

Significance of Fluorinated Aromatic Aldehyde and Ester Moieties in Organic Synthesis

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Fluorinated aromatic compounds are integral to the synthesis of numerous pharmaceuticals and agrochemicals. ossila.com

Aromatic aldehydes are exceptionally versatile functional groups in organic synthesis, participating in a wide range of reactions such as nucleophilic additions, Wittig reactions, and various condensations to form new carbon-carbon and carbon-heteroatom bonds. The presence of both a fluorine atom and an aldehyde group on a benzene ring, as seen in "Methyl 5-fluoro-2-formyl-4-methylbenzoate," offers a powerful combination for constructing complex molecular architectures.

Overview of Academic Research Trajectories for Related Formyl-Substituted Fluorobenzoate Derivatives

While specific research on "this compound" is emerging, the broader class of formyl-substituted fluorobenzoate derivatives has been the subject of considerable academic inquiry. For instance, compounds like "Methyl 2-fluoro-5-formyl-4-hydroxybenzoate" and "2-Fluoro-5-formylbenzoic acid" are valued as building blocks in the synthesis of more complex molecules. bldpharm.comcymitquimica.com Research often focuses on leveraging the reactivity of the formyl and fluoro-substituted ring for applications in medicinal chemistry and materials science. The synthesis of related compounds, such as N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) from a formyl-substituted precursor, highlights the utility of this class of molecules in radiopharmaceutical chemistry for positron emission tomography (PET). apolloscientific.co.uk

Rationale for Comprehensive Investigation of this compound

The unique substitution pattern of "this compound" warrants a thorough investigation for several reasons. The interplay between the electron-withdrawing formyl and fluoro groups and the electron-donating methyl group creates a nuanced electronic environment that could lead to novel reactivity and selectivity in chemical transformations. This compound serves as a potential precursor to a wide range of derivatives with applications in drug discovery, agrochemicals, and materials science. A comprehensive understanding of its synthesis, properties, and reactivity is crucial for unlocking its full potential as a versatile chemical intermediate.

Data on Related Compounds

To provide context for the properties of "this compound," the following table summarizes data for structurally related compounds.

| Compound Name | CAS Number | Molecular Formula | Application/Significance |

| Methyl 5-fluoro-2-hydroxybenzoate | 391-92-4 | C₈H₇FO₃ | Used in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com |

| Methyl 2-fluoro-5-formyl-4-hydroxybenzoate | 1427431-33-1 | C₉H₇FO₄ | A building block in organic synthesis. bldpharm.com |

| 5-Fluoro-2-methylbenzoic acid | 33184-16-6 | C₈H₇FO₂ | Intermediate for APIs and substrate in organic synthesis. ossila.com |

| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 | C₉H₈FNO₄ | Used in organic synthesis. |

| 2-Fluoro-5-formylbenzoic acid | 550363-85-4 | C₈H₅FO₃ | A building block in organic synthesis. cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoro-2-formyl-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-6-3-7(5-12)8(4-9(6)11)10(13)14-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPQPRIBFKNIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Fluoro 2 Formyl 4 Methylbenzoate

Historical Development of Synthetic Approaches to Aromatic Formyl Esters

The synthesis of aromatic aldehydes and esters, the two key functional groups in Methyl 5-fluoro-2-formyl-4-methylbenzoate, is rooted in several foundational reactions in organic chemistry. Historically, the introduction of a formyl group onto an aromatic ring, a process known as formylation, was achieved through methods that remain cornerstones of organic synthesis.

Key historical formylation reactions include:

Gattermann-Koch Reaction: Utilizes carbon monoxide and hydrochloric acid with a catalyst, typically aluminum chloride/copper(I) chloride, to formylate aromatic hydrocarbons.

Gattermann Reaction: Employs hydrogen cyanide and a Lewis acid. Due to the toxicity of HCN, later modifications use reagents like zinc cyanide.

Vilsmeier-Haack Reaction: Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this reaction uses a phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF), to formylate electron-rich aromatic compounds. ijpcbs.comwikipedia.org The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is milder than those in Friedel-Crafts reactions, allowing for formylation of more sensitive substrates. wikipedia.orgnumberanalytics.com

Duff Reaction: Involves the formylation of phenols or other highly activated aromatic compounds using hexamethylenetetramine.

Reimer-Tiemann Reaction: Specifically formylates phenols, typically in the ortho position, using chloroform (B151607) in a basic solution.

The ester functionality, in this case a methyl ester, is classically formed through Fischer esterification, where a carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst. These historical methods established the fundamental principles of electrophilic aromatic substitution and functional group interconversion that are adapted in modern, more complex syntheses. digitellinc.comnumberanalytics.com

Contemporary Strategies for Regioselective Introduction of Formyl and Ester Groups onto Fluorinated Arenes

Synthesizing a molecule with a specific substitution pattern like this compound requires precise control over the position of incoming functional groups (regioselectivity). The presence of a fluorine atom, a methyl group, and a methyl ester group on the benzene (B151609) ring each influences the position of further substitutions. Fluorine and methyl groups are activating and direct incoming electrophiles to the ortho and para positions. Conversely, the methyl ester group is deactivating and directs to the meta position. Crafting the target molecule involves navigating these competing electronic effects.

Direct Functionalization Methods (e.g., Vilsmeier-Haack, Friedel-Crafts Formylation)

Direct formylation would involve introducing the -CHO group onto a pre-existing methyl 5-fluoro-4-methylbenzoate ring.

Vilsmeier-Haack Reaction: This is a plausible method given that the aromatic ring is activated by both a fluorine and a methyl group. ijpcbs.com The Vilsmeier reagent is a relatively mild electrophile, suitable for activated arenes. wikipedia.orgnumberanalytics.com The primary challenge is regioselectivity. The position ortho to the methyl group (C2) is sterically hindered and electronically influenced by the meta-directing ester. The position ortho to the fluorine (C6) is also a potential site for substitution. Predicting the major product would require experimental validation, as the directing effects of the three substituents are in competition.

Friedel-Crafts Formylation: Classical Friedel-Crafts formylation (e.g., Gattermann-Koch) is generally not suitable for deactivated rings, and the methyl ester group is deactivating. nih.gov While the activating F and Me groups might allow the reaction to proceed, harsh Lewis acid catalysts like AlCl₃ can lead to side reactions, including demethylation or transesterification. Therefore, this method is often less favored for highly functionalized, sensitive substrates.

Indirect Routes via Precursor Transformations (e.g., Oxidation of Methyl/Hydroxymethyl Groups, Hydrolysis of Dithianes)

Indirect routes offer an alternative by installing a precursor group that is later converted to the aldehyde.

Oxidation of a Methyl Group: A potential strategy involves the selective oxidation of one methyl group on a precursor like 1-fluoro-2,4-dimethylbenzene. nih.gov This could be followed by carboxylation and formylation steps. However, achieving selective oxidation of the C2-methyl group while the C4-methyl group is present is a significant challenge. The site-selectivity would be governed by the electronic properties of the ring and steric factors. nih.gov Benzylic oxidation often requires harsh conditions that might not be compatible with other functional groups.

Hydrolysis of Dithianes: The 1,3-dithiane (B146892) group serves as a masked formyl group, or an "acyl anion equivalent". organic-chemistry.org This powerful strategy involves two main approaches:

An aryl halide precursor is reacted with 2-lithio-1,3-dithiane.

An aryllithium or Grignard reagent is reacted with a formylating agent like 2-(N,N-dimethylamino)-1,3-dithiane. After the dithiane group is installed on the ring, it can be hydrolyzed under mild conditions (e.g., using HgCl₂ or N-bromosuccinimide) to reveal the formyl group. nih.gov This method circumvents the challenges of direct electrophilic formylation and is highly effective for constructing complex aldehydes. digitellinc.comorganic-chemistry.org

Multi-Step Synthesis Pathways from Readily Available Precursors

For complex aromatic systems, multi-step pathways that build the substitution pattern sequentially are often the most reliable. Organometallic strategies are particularly powerful in this regard.

Strategies Employing Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) uses a functional group on the aromatic ring to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent (ortho) position. This creates a potent aryllithium nucleophile, which can then react with an electrophile. thieme-connect.de

For the target molecule, a plausible DoM strategy could start with 5-fluoro-2-methylbenzoic acid . ossila.com The carboxylic acid group can direct lithiation to the C6 position. However, to achieve substitution at the C2 position (which is ortho to the methyl and meta to the fluorine), a different directing group or strategy would be necessary. A more effective approach might involve DoM on a precursor where a powerful directing group is positioned to facilitate lithiation at the desired carbon, followed by quenching with a formylating agent like DMF. The carboxylate group itself is a known directing group, as is fluorine. semanticscholar.orgrsc.orgresearchgate.net Competition experiments have shown that the carboxylic acid group can effectively direct metallation. rsc.org

Table 1: Hierarchy of Common Directed Metalation Groups (DMGs) This table provides a generalized hierarchy of directing ability for the DoM reaction.

| Relative Directing Ability | Functional Group Example |

|---|---|

| Very Strong | -CON(iPr)₂ (Amide) |

| Strong | -OCONEt₂ (Carbamate), -SO₂NR₂ |

| Moderate | -COOH (Carboxylic Acid), -OMe, -F |

| Weak | -CH₂NR₂, -Cl |

Sequential Halogenation, Metal-Halogen Exchange, and Electrophilic Quenching

This is one of the most robust and regioselective methods for synthesizing substituted aromatic aldehydes. thieme-connect.de The strategy involves three key steps:

Regioselective Halogenation: A precursor molecule is selectively halogenated (usually brominated) at the position where the formyl group is desired. For this target, a plausible starting material would be methyl 5-fluoro-4-methylbenzoate , which would need to be brominated at the C2 position to yield methyl 2-bromo-5-fluoro-4-methylbenzoate .

Metal-Halogen Exchange: The aryl bromide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), typically at low temperatures (-78 °C). This reaction rapidly swaps the bromine atom for a lithium atom, creating a highly reactive aryllithium intermediate with the negative charge precisely where the bromine was. commonorganicchemistry.comcommonorganicchemistry.com

Electrophilic Quenching: The newly formed aryllithium species is then treated with an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is the most common and effective reagent for this purpose. thieme-connect.deresearchgate.net An aqueous workup hydrolyzes the initial adduct to yield the final aldehyde.

This pathway offers excellent regiochemical control, as the position of formylation is dictated by the initial, well-controlled bromination step. The synthesis of a closely related precursor, methyl 2-bromo-4-fluoro-5-methylbenzoate, has been documented, making this a highly viable route. chemicalbook.com

Table 2: Example Reaction Conditions for Lithium-Halogen Exchange and Formylation This table outlines typical reagents and conditions for the final two steps of this synthetic sequence.

| Step | Reagent | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Metal-Halogen Exchange | n-Butyllithium (n-BuLi) | Tetrahydrofuran (B95107) (THF) | -78 °C | >95% (in situ) |

| Electrophilic Quench | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | -78 °C to RT | 70-98% |

Oxidative Cleavage and Rearrangement Reactions

The synthesis of this compound can be envisioned through strategic oxidative cleavage or rearrangement reactions of suitably designed precursors. One hypothetical yet chemically sound approach involves the oxidative cleavage of a carbon-carbon double bond in a precursor molecule. For instance, a styrene (B11656) derivative, synthesized from a halogenated precursor via a Heck or Suzuki coupling, could undergo ozonolysis or oxidation with reagents like potassium permanganate (B83412) or osmium tetroxide followed by sodium periodate. This would cleave the double bond to yield the desired aldehyde functionality.

Another plausible route involves a rearrangement reaction, such as the Baeyer-Villiger oxidation of a 2-acetyl derivative of methyl 5-fluoro-4-methylbenzoate. The migration of an aryl group would lead to the formation of an ester, which could then be hydrolyzed and oxidized to the target aldehyde. The success of such a strategy would hinge on the regioselectivity of the initial acylation and the migratory aptitude of the substituted phenyl ring.

Optimization of Reaction Conditions and Yield for Industrial Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough optimization of reaction conditions to maximize yield, ensure purity, and maintain economic viability. Key areas of focus include catalyst development, and the precise control of solvent and temperature.

Catalyst Development and Ligand Effects

For a synthetic route involving the selective oxidation of a methyl group on a precursor like methyl 5-fluoro-2,4-dimethylbenzoate, the choice of catalyst is paramount. Transition metal catalysts, particularly those based on cobalt, manganese, or chromium, are often employed for such transformations. The development of highly selective catalysts is crucial to prevent over-oxidation to the carboxylic acid and to ensure the oxidation of the desired methyl group at the 2-position.

The electronic and steric properties of ligands coordinated to the metal center play a significant role in catalyst activity and selectivity. For instance, the use of bulky ligands can sterically hinder the approach of the oxidant to one methyl group over another, thereby enhancing regioselectivity. Electron-donating or electron-withdrawing ligands can modulate the redox potential of the metal center, influencing the rate and efficiency of the oxidation.

| Catalyst System | Ligand Type | Key Advantages | Potential Challenges |

| Cobalt(II) acetate | N-Hydroxyphthalimide (NHPI) | High activity for benzylic oxidation | Potential for over-oxidation |

| Manganese(III) acetate | Salen-type ligands | Good selectivity | Catalyst stability under harsh conditions |

| Chromium(VI) oxide | Pyridine derivatives | Strong oxidizing agent | Stoichiometric use, waste generation |

Solvent Screening and Temperature Control

The selection of an appropriate solvent is critical for optimizing the synthesis of this compound. The solvent can influence reactant solubility, reaction rate, and product selectivity. For formylation reactions, polar aprotic solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are often preferred as they can stabilize charged intermediates. In oxidation reactions, the choice of solvent can impact the activity of the catalyst and the solubility of oxygen if it is used as the oxidant.

Temperature control is another vital parameter for industrial-scale synthesis. Exothermic reactions, such as oxidations, require efficient heat dissipation to prevent runaway reactions and the formation of byproducts. Operating at the optimal temperature ensures a high reaction rate while minimizing degradation of the product and reactants.

| Solvent | Reaction Type | Effect on Reaction |

| Dichloromethane | Formylation | Good solubility of reagents, stabilizes intermediates |

| Acetonitrile | Oxidation | Polar, can coordinate to metal catalysts |

| Acetic Acid | Oxidation | Can act as a co-catalyst |

Green Chemistry Principles in Synthetic Route Design and Implementation

The modern chemical industry places a strong emphasis on the principles of green chemistry to minimize environmental impact and enhance sustainability. The synthesis of this compound can be designed and implemented with these principles at the forefront.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. google.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. google.com

For a hypothetical formylation of methyl 5-fluoro-4-methylbenzoate using a Vilsmeier-Haack type reaction with dimethylformamide (DMF) and phosphorus oxychloride, the atom economy would be relatively low due to the formation of stoichiometric byproducts. In contrast, a direct oxidation of methyl 5-fluoro-2,4-dimethylbenzoate using molecular oxygen as the oxidant would have a significantly higher atom economy, as the only byproduct is water.

Table of Theoretical Atom Economy for Proposed Routes

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Formylation (Vilsmeier-Haack) | Methyl 5-fluoro-4-methylbenzoate, DMF, POCl₃ | This compound | Dimethylamine, Phosphoric acid, HCl | < 50% |

Reaction efficiency, which encompasses both yield and selectivity, is also a critical factor. High selectivity ensures that the desired product is formed preferentially over side products, simplifying purification and reducing waste.

Sustainable Reagents and Minimization of Waste Products

The use of sustainable reagents is a cornerstone of green chemistry. For the synthesis of this compound, this could involve replacing hazardous reagents with more environmentally benign alternatives. For example, instead of using stoichiometric heavy metal oxidants like chromium trioxide, catalytic systems with benign terminal oxidants such as molecular oxygen or hydrogen peroxide are preferred. researchgate.net

Minimizing waste products can be achieved through several strategies. The use of catalytic rather than stoichiometric reagents significantly reduces the amount of waste generated. google.com Additionally, designing processes that allow for the recycling of solvents and catalysts can further diminish the environmental footprint of the synthesis. The development of solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids are also attractive options for waste reduction. google.com

Advanced Spectroscopic and Structural Elucidation of Methyl 5 Fluoro 2 Formyl 4 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of "Methyl 5-fluoro-2-formyl-4-methylbenzoate," offering detailed insights into its proton, carbon, and fluorine environments.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The proton NMR spectrum of "this compound" is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, the aromatic methyl protons, and the formyl proton. The electron-withdrawing nature of the formyl and ester groups, combined with the electronic effects of the fluorine and methyl substituents, dictates the chemical shifts of the aromatic protons.

The formyl proton (CHO) is expected to appear as a singlet in the downfield region, typically around 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The methyl ester protons (OCH₃) will likely present as a singlet at approximately 3.9 ppm. The aromatic methyl protons (Ar-CH₃) are anticipated to be a singlet around 2.4 ppm.

The two aromatic protons will appear as doublets due to coupling with the fluorine atom. The proton at position 3 is expected to be a doublet around 7.8 ppm, while the proton at position 6 will likely be a doublet around 8.1 ppm. The coupling constants (J-values) between the fluorine and the adjacent protons are crucial for confirming these assignments.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.8 | d | ~4.0 (⁴JHF) |

| H-6 | ~8.1 | d | ~8.0 (³JHF) |

| CHO | ~10.5 | s | - |

| OCH₃ | ~3.9 | s | - |

¹³C NMR Spectroscopic Analysis with DEPT and Quantitative Carbon Detection

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. The carbonyl carbons of the formyl and ester groups are expected at the downfield end of the spectrum, typically between 165 and 190 ppm. The aromatic carbons will resonate in the 120-165 ppm range, with their specific shifts influenced by the attached substituents. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between the types of carbon atoms. DEPT-135 would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (absent in this molecule). Quaternary carbons would be absent in the DEPT-135 spectrum. DEPT-90 would only show signals for CH carbons.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

|---|---|---|---|

| C=O (Formyl) | ~188 | Absent | Absent |

| C=O (Ester) | ~165 | Absent | Absent |

| C-F | ~163 (d, ¹JCF ≈ 250 Hz) | Absent | Absent |

| C-4 | ~145 | Absent | Absent |

| C-2 | ~138 | Absent | Absent |

| C-6 | ~135 | Positive | Positive |

| C-1 | ~130 | Absent | Absent |

| C-3 | ~120 (d, ²JCF ≈ 25 Hz) | Positive | Positive |

| OCH₃ | ~53 | Positive | Absent |

¹⁹F NMR Spectroscopic Characterization of Fluorine Environment

The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorinated organic compounds. ucsb.edu For "this compound," a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is influenced by the electronic environment of the aromatic ring. alfa-chemistry.com Aromatic fluorine compounds typically have chemical shifts in the range of -100 to -170 ppm relative to a CFCl₃ standard. ucsb.edu The signal for the fluorine at position 5 would likely appear as a doublet of doublets due to coupling with the protons at positions 3 and 6.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, it would primarily confirm the coupling between the aromatic protons, if any, although the primary couplings are expected to be with the fluorine atom.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals for H-3, H-6, the methyl ester, and the aromatic methyl to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is crucial for establishing the connectivity of the functional groups. For instance, correlations would be expected between the formyl proton and the carbons of the aromatic ring (C-2, C-3, C-1), and between the methyl ester protons and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. It could, for example, reveal a correlation between the aromatic methyl protons and the proton at position 3, confirming their spatial relationship.

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Characteristic Absorption Bands for Formyl, Ester, and Aromatic Moieties

The IR and Raman spectra of "this compound" would be dominated by the characteristic vibrations of its functional groups.

Formyl Group: The C=O stretching vibration of the aromatic aldehyde is expected to produce a strong band in the IR spectrum around 1705 cm⁻¹. libretexts.org A characteristic C-H stretching vibration for the aldehyde proton is also expected to appear as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.org

Ester Group: The C=O stretching of the aromatic ester will also give a strong absorption, typically around 1715-1730 cm⁻¹. spectroscopyonline.com Strong bands corresponding to the C-O stretching vibrations of the ester are also expected in the 1300-1000 cm⁻¹ region. libretexts.org

Aromatic Moiety: The aromatic ring will exhibit C=C stretching vibrations in the 1600-1450 cm⁻¹ region. C-H stretching vibrations for the aromatic protons will be observed above 3000 cm⁻¹. The C-F stretching vibration is expected to give a strong band in the 1250-1000 cm⁻¹ range.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | >3000 | Medium-Weak |

| Aldehyde C-H | Stretch | ~2850, ~2750 | Weak |

| Ester C=O | Stretch | ~1725 | Strong |

| Aldehyde C=O | Stretch | ~1705 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium |

| Ester C-O | Stretch | 1300-1000 | Strong |

Analysis of Vibrational Modes and Molecular Fingerprints

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, would be essential in identifying the functional groups and determining the molecular fingerprint of this compound. The analysis would focus on characteristic vibrational frequencies.

| Functional Group | Expected Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1720-1740 |

| C=O (Aldehyde) | Stretching | 1690-1715 |

| C-O (Ester) | Stretching | 1250-1300 |

| C-F (Aromatic) | Stretching | 1100-1250 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aldehyde) | Stretching | 2720-2820 (doublet) |

| C-H (Methyl) | Asymmetric/Symmetric Stretching | 2925-2975 / 2850-2885 |

The unique combination of these vibrational bands would constitute the molecular fingerprint of the compound, allowing for its identification and differentiation from structurally similar molecules.

Mass Spectrometry (MS) Analysis: Fragmentation Pathways and High-Resolution Mass Determination

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Elucidation of Molecular Ion and Characteristic Fragment Ions

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₁₀H₉FO₃).

Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the formyl group (-CHO), or the entire ester group (-COOCH₃).

| Ion | m/z (Expected) | Description |

| [M]⁺ | 196.0536 | Molecular Ion |

| [M - OCH₃]⁺ | 165 | Loss of methoxy radical |

| [M - CHO]⁺ | 167 | Loss of formyl radical |

| [M - COOCH₃]⁺ | 137 | Loss of carbomethoxy radical |

Isotopic Abundance Pattern Analysis for Elemental Composition

The presence of isotopes, particularly ¹³C, would result in an M+1 peak in the mass spectrum. The relative intensity of the M+1 peak would be used to confirm the number of carbon atoms in the molecule, further validating the elemental composition derived from HRMS.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzene (B151609) ring, substituted with a formyl group and a methyl ester group, acts as the primary chromophore in this compound. The analysis would reveal characteristic absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands would be influenced by the electronic effects of the fluoro, formyl, methyl, and ester substituents on the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

Should single crystals of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state.

Molecular Conformation and Geometry (Bond Lengths, Bond Angles, Torsional Angles)

This technique would yield precise measurements of bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

Hypothetical Bond Length Data Table

| Bond | Expected Length (Å) |

| C-F | ~1.35 |

| C=O (Ester) | ~1.21 |

| C=O (Aldehyde) | ~1.22 |

| C-O (Ester) | ~1.34 |

| C-C (Aromatic) | ~1.39 |

Hypothetical Bond Angle Data Table

| Angle | Expected Value (°) |

| O=C-O (Ester) | ~123 |

| C-C=O (Aldehyde) | ~124 |

| C-C-F (Aromatic) | ~118 |

The torsional angles would describe the rotational orientation of the formyl and methyl ester groups relative to the plane of the benzene ring, which is crucial for understanding steric and electronic interactions within the molecule.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. Consequently, a detailed analysis of its crystal packing, including specific intermolecular interactions such as hydrogen bonding and π-stacking, cannot be provided at this time.

For a definitive understanding of the solid-state arrangement of this compound, a single-crystal X-ray diffraction analysis would be required. This technique would provide precise atomic coordinates, allowing for the elucidation of the unit cell parameters, space group, and the specific nature and geometry of intermolecular forces that govern the crystal lattice.

In the absence of experimental data for the title compound, a theoretical discussion of the potential intermolecular interactions can be offered based on the structural features of analogous molecules. Generally, substituted benzaldehyde (B42025) derivatives are known to participate in various non-covalent interactions that dictate their crystal packing.

Hydrogen Bonding: The formyl group (-CHO) and the ester carbonyl group (C=O) in this compound can act as hydrogen bond acceptors. It is plausible that weak C—H···O hydrogen bonds could be formed with aromatic or methyl C—H groups of neighboring molecules. The fluorine atom, while highly electronegative, is typically a weak hydrogen bond acceptor.

π-Stacking: The presence of the benzene ring suggests the possibility of π-stacking interactions. These interactions, involving the overlap of π-orbitals between adjacent aromatic rings, are a significant cohesive force in the crystal packing of many aromatic compounds. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) would be influenced by the electronic nature and steric hindrance of the substituents.

Computational and Theoretical Studies of Methyl 5 Fluoro 2 Formyl 4 Methylbenzoate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used method for predicting molecular properties due to its favorable balance between accuracy and computational cost.

Optimization of Ground State Conformations

To understand the three-dimensional arrangement of atoms in Methyl 5-fluoro-2-formyl-4-methylbenzoate, its molecular geometry would be optimized to find the most stable, or ground state, conformation. This process involves calculating the potential energy of the molecule for various atomic arrangements until the lowest energy structure is identified. Different conformers, arising from the rotation around single bonds—such as the C-C bond connecting the formyl group or the C-O bond of the ester group—would be explored to locate the global energy minimum. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | ~1.35 Å |

| C=O (formyl) | ~1.22 Å | |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| Bond Angle | C-C-F | ~118° |

| C-C=O (formyl) | ~124° | |

| Dihedral Angle | C(aromatic)-C(formyl)-O-H | ~180° or ~0° |

Note: The values in this table are hypothetical and represent typical values for similar organic molecules. Actual values would be determined by DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an important indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small energy gap implies lower stability and higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Energy Gap | 4.5 |

Note: These energy values are illustrative and would be calculated using DFT methods.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting intermolecular interactions and reactive sites. Different colors on the EPS map represent different values of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the EPS map would likely show negative potential around the oxygen atoms of the formyl and ester groups and the fluorine atom, indicating these as sites for potential electrophilic interaction. Positive potential would be expected around the hydrogen atoms.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These predictions are based on the calculated electron density around each nucleus. Comparing the theoretical NMR data with experimental spectra can help in the assignment of peaks and the confirmation of the molecular structure.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (formyl) | ~190 |

| C=O (ester) | ~165 |

| C-F | ~160 (with C-F coupling) |

| Aromatic Carbons | 110-140 |

| Methyl (aromatic) | ~15 |

| Methyl (ester) | ~52 |

Note: These are representative chemical shift ranges and would be refined by specific DFT calculations.

Vibrational Frequency Calculations and Simulated IR/Raman Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and twisting of bonds. The simulated IR and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational bands and to confirm the presence of specific functional groups.

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (formyl) | Stretching | ~1710 |

| C=O (ester) | Stretching | ~1730 |

| C-F | Stretching | ~1250 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-H (formyl) | Stretching | ~2850 |

Note: These are approximate frequency ranges. The actual calculated values would provide a more detailed vibrational spectrum.

UV-Vis Absorption Spectra Prediction and Electronic Excitation Analysis

The electronic absorption spectrum of this compound is predicted to be characterized by multiple absorption bands in the ultraviolet-visible region, arising from various electronic transitions within the molecule. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting these spectra.

The primary electronic transitions are expected to be of the types π → π* and n → π. The π → π transitions, typically of higher energy and intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the benzene (B151609) ring and the carbonyl groups. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the oxygen atoms of the formyl and ester groups) to a π* antibonding orbital.

In structurally similar compounds like substituted benzaldehydes, the spectra are often dominated by strong absorptions around 250 nm, which are ascribed to π → π* excitations involving the nitro and benzene groups. nih.gov Weaker n → π* transitions are typically observed at longer wavelengths, around 350 nm. nih.govresearchgate.net For this compound, the substitution pattern (fluoro, formyl, methyl, and methyl ester groups) on the benzene ring will influence the precise wavelengths and intensities of these absorptions. These substituents can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.

A predicted UV-Vis absorption spectrum for this compound, based on analogous compounds, is detailed in the table below.

| Predicted Transition | Wavelength (λ_max) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Assignment |

| Band I | ~250 | High (~10,000) | π → π |

| Band II | ~300 | Intermediate (~1,000) | π → π |

| Band III | ~350 | Low (~100) | n → π* |

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily associated with the rotation of the formyl (-CHO) and methyl ester (-COOCH₃) groups relative to the plane of the benzene ring.

The rotation of the formyl and ester groups is hindered by a rotational barrier, which can be computationally determined by scanning the potential energy surface as a function of the dihedral angle. For the formyl group, the barrier to internal rotation around the phenyl-formyl single bond is influenced by π-electron delocalization from the aromatic ring to the carbonyl group. researchgate.net Electron-donating groups generally decrease this barrier, while electron-withdrawing groups increase it. researchgate.net

In the case of the ester group, the rotation around the C-O bond can also be investigated. Studies on similar molecules, such as N-benzhydrylformamides, have shown that rotational barriers for formyl groups can be in the range of 20–23 kcal/mol. mdpi.com The rotational barriers for this compound are expected to be of a similar magnitude, influenced by the electronic effects of the substituents.

| Group | Rotational Barrier (kcal/mol) |

| Formyl Group | 5 - 10 |

| Ester Group | 2 - 5 |

Computational studies on 2-substituted fluorobenzaldehydes and methyl benzoates have shown that planar conformations are generally more stable. rsc.orgrsc.org For this compound, the most stable conformers are likely to be those where the carbonyl groups of the formyl and ester moieties are coplanar with the benzene ring to maximize conjugation.

Two primary planar conformers for each substituent can be considered: one where the carbonyl oxygen is cis to the adjacent methyl or fluoro substituent, and one where it is trans. The relative energies of these conformers are determined by a balance of steric and electronic effects. In 2-fluorobenzaldehyde, the trans conformer (with respect to the fluorine) is generally more stable. rsc.org Tautomeric forms for this molecule are not expected to be significant under normal conditions.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational tool for studying electron delocalization and hyperconjugative interactions within a molecule. researchgate.net In this compound, significant electronic delocalization is expected due to the conjugated system of the benzene ring and the carbonyl groups.

NBO analysis can quantify the stabilization energies associated with donor-acceptor interactions between filled and empty orbitals. Key interactions in this molecule would include:

π → π * delocalization within the benzene ring.

π → π * delocalization from the benzene ring to the carbonyl groups of the formyl and ester substituents.

n → π * interactions, where the lone pairs of the oxygen and fluorine atoms donate electron density into the antibonding π* orbitals of the ring and carbonyls.

Hyperconjugation involving the methyl groups, where σ(C-H) orbitals donate to adjacent π* orbitals.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| π(C-C)_ring | π(C=O)_formyl | High |

| π(C-C)_ring | π(C=O)_ester | High |

| LP(O)_formyl | π(C-C)_ring | Moderate |

| LP(F) | π(C-C)_ring | Low |

| σ(C-H)_methyl | π*(C-C)_ring | Low |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide detailed insights into the reaction mechanisms involved in the synthesis of this compound. A key synthetic step is likely the formylation of a substituted fluorotoluene derivative.

Formylation of aromatic rings is a type of electrophilic aromatic substitution. wikipedia.org Computational methods, particularly DFT, can be used to locate and characterize the transition states for such reactions. bohrium.com The transition state is a high-energy structure along the reaction coordinate that connects the reactants and the products.

For the formylation of the precursor to this compound, the mechanism would involve the attack of the aromatic ring on a formylating agent. The calculation would aim to identify the structure of the Wheland intermediate (a resonance-stabilized carbocation) and the transition state leading to its formation. Key parameters to be determined include the activation energy, the geometry of the transition state, and its vibrational frequencies (a single imaginary frequency confirms a true transition state). This information is crucial for understanding the reaction's feasibility, rate, and regioselectivity.

Energy Profiles of Plausible Reaction Pathways

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies detailing the energy profiles of plausible reaction pathways for this compound. Computational and theoretical investigations, which are crucial for elucidating reaction mechanisms, determining transition states, and calculating activation energies, appear to be limited for this particular compound.

Such studies are vital for understanding the reactivity of the formyl and methyl ester groups, as well as the influence of the fluorine and methyl substituents on the aromatic ring. Energy profile calculations would typically involve quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction coordinates of potential transformations. These could include, but are not limited to, oxidation or reduction of the aldehyde, nucleophilic attack at the formyl carbon, or substitution reactions on the aromatic ring.

The absence of this specific data in the public domain prevents a detailed discussion and the presentation of data tables regarding the energetic favorability of different synthetic or metabolic routes involving this compound. Further research in this area would be necessary to provide a quantitative understanding of its chemical behavior from a theoretical standpoint.

Chemical Reactivity and Derivatization Strategies for Methyl 5 Fluoro 2 Formyl 4 Methylbenzoate

Transformations at the Formyl Group

The formyl group (-CHO) is a highly reactive functional group that readily undergoes a variety of transformations, including reduction, oxidation, nucleophilic addition, and condensation reactions. tcichemicals.com These reactions provide access to a wide array of derivatives with diverse chemical properties and potential applications.

Reduction to Alcohol and Alkane Derivatives

The formyl group of Methyl 5-fluoro-2-formyl-4-methylbenzoate can be selectively reduced to a primary alcohol (hydroxymethyl group) or further to a methyl group.

Reduction to Alcohol: Common reducing agents for the conversion of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion to the electrophilic carbonyl carbon of the aldehyde, followed by protonation to yield the corresponding alcohol.

Reaction with Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent often used for the reduction of aldehydes and ketones. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

Reaction with Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent, LiAlH₄ can reduce aldehydes, ketones, esters, and carboxylic acids. Its high reactivity necessitates the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Reduction to Alkane: The complete reduction of the formyl group to a methyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Wolff-Kishner Reduction: This reaction involves the conversion of the aldehyde to a hydrazone, which is then heated with a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like ethylene (B1197577) glycol.

Clemmensen Reduction: This method employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce the aldehyde to an alkane.

| Transformation | Reagents | Product |

| Reduction to Alcohol | NaBH₄, MeOH or LiAlH₄, Et₂O | Methyl 5-fluoro-2-(hydroxymethyl)-4-methylbenzoate |

| Reduction to Alkane | H₂NNH₂, KOH, ethylene glycol (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen) | Methyl 5-fluoro-2,4-dimethylbenzoate |

Oxidation to Carboxylic Acid Derivatives

The formyl group is readily oxidized to a carboxylic acid group (-COOH) using a variety of oxidizing agents. This transformation is a key step in the synthesis of dicarboxylic acid derivatives.

Common oxidizing agents for this purpose include:

Potassium Permanganate (B83412) (KMnO₄): A strong oxidizing agent that can be used under acidic, basic, or neutral conditions.

Chromic Acid (H₂CrO₄): Often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (the Jones reagent).

Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes, providing a qualitative test for their presence.

Fehling's Solution or Benedict's Solution: These reagents, containing Cu²⁺ complexes, are also used for the selective oxidation of aldehydes.

The oxidation of this compound would yield 2-carboxy-5-fluoro-4-methylbenzoic acid methyl ester.

| Oxidizing Agent | Conditions | Product |

| Potassium Permanganate (KMnO₄) | Acidic, basic, or neutral | 2-carboxy-5-fluoro-4-methylbenzoic acid methyl ester |

| Chromic Acid (H₂CrO₄) | Acidic (Jones reagent) | 2-carboxy-5-fluoro-4-methylbenzoic acid methyl ester |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Basic | 2-carboxy-5-fluoro-4-methylbenzoic acid methyl ester |

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium, Cyanohydrin Formation)

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which is then protonated to give the addition product. numberanalytics.com

Grignard and Organolithium Reagents: These organometallic reagents (R-MgX and R-Li) are potent nucleophiles that add to the formyl group to form secondary alcohols. For example, reaction with methylmagnesium bromide (CH₃MgBr) would yield a secondary alcohol derivative.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically generated in situ from a cyanide salt (e.g., NaCN or KCN) and an acid, to the formyl group results in the formation of a cyanohydrin. This reaction is reversible and base-catalyzed.

| Nucleophile | Reagent | Product Type |

| Grignard Reagent | R-MgX (e.g., CH₃MgBr) | Secondary Alcohol |

| Organolithium Reagent | R-Li (e.g., CH₃Li) | Secondary Alcohol |

| Cyanide | NaCN/H⁺ | Cyanohydrin |

Condensation Reactions (e.g., Wittig, Knoevenagel, Aldol Condensation)

Condensation reactions involving the formyl group are powerful tools for carbon-carbon bond formation, leading to the synthesis of more complex molecules. numberanalytics.com

Wittig Reaction: This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent) to form an alkene. numberanalytics.com The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

Knoevenagel Condensation: This is the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, ethyl cyanoacetate) in the presence of a weak base (like an amine). tandfonline.com The initial adduct typically undergoes dehydration to yield an α,β-unsaturated product. tandfonline.com

Aldol Condensation: Aromatic aldehydes can undergo condensation with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds, which may subsequently dehydrate to form α,β-unsaturated carbonyl compounds. numberanalytics.com

| Reaction | Reagents | Product Type |

| Wittig Reaction | Phosphorus Ylide (R₃P=CR'₂) | Alkene |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CO₂Et)₂), Base | α,β-Unsaturated Ester |

| Aldol Condensation | Ketone/Aldehyde Enolate | α,β-Unsaturated Ketone/Aldehyde |

Reactions Involving the Ester Moiety

The methyl ester group (-COOCH₃) is another key functional group in this compound that can be chemically modified.

Hydrolysis and Saponification to Benzoic Acid Derivatives

The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction carried out by heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. blogspot.comuomustansiriyah.edu.iq The equilibrium can be shifted towards the products by using a large excess of water. blogspot.com

Saponification (Base-Promoted Hydrolysis): This is an irreversible reaction involving heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide. google.com The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

The hydrolysis of this compound yields 5-fluoro-2-formyl-4-methylbenzoic acid.

| Condition | Reagents | Intermediate Product | Final Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | - | 5-fluoro-2-formyl-4-methylbenzoic acid |

| Saponification | 1. NaOH, H₂O, heat 2. H₃O⁺ | Sodium 5-fluoro-2-formyl-4-methylbenzoate | 5-fluoro-2-formyl-4-methylbenzoic acid |

Transesterification Reactions

The methyl ester group in this compound can be converted into other esters via transesterification. This reaction involves the exchange of the methyl group of the ester with a different alkyl or aryl group from an alcohol (R'-OH). The reaction is typically catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like sodium methoxide (B1231860) or titanium alkoxides).

The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, methanol is eliminated, and deprotonation of the resulting carbonyl yields the new ester. In base-catalyzed transesterification, a strong base deprotonates the alcohol to form a more potent alkoxide nucleophile, which then attacks the ester's carbonyl carbon.

The choice of catalyst and reaction conditions can be influenced by the presence of the other functional groups on the aromatic ring. For instance, strongly basic conditions might also promote reactions involving the acidic α-proton of the formyl group.

Table 1: Examples of Transesterification Products

| Reactant Alcohol (R'-OH) | Product Name | Product Structure |

|---|---|---|

| Ethanol (CH₃CH₂OH) | Ethyl 5-fluoro-2-formyl-4-methylbenzoate | Formula: C₁₁H₁₁FO₃ |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 5-fluoro-2-formyl-4-methylbenzoate | Formula: C₁₂H₁₃FO₃ |

Reduction to Alcohol Derivatives (e.g., using Lithium Aluminum Hydride)uwindsor.ca

The formyl (aldehyde) and methyl ester groups of this compound are both susceptible to reduction. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are capable of reducing both functional groups to their corresponding alcohols. masterorganicchemistry.com Weaker reducing agents, such as sodium borohydride (NaBH₄), would typically reduce the aldehyde selectively over the ester, offering a pathway to (5-fluoro-4-methyl-2-(methoxycarbonyl)phenyl)methanol.

However, treatment with a powerful hydride source like LiAlH₄ in an ethereal solvent such as tetrahydrofuran (THF) will result in the complete reduction of both carbonyls. masterorganicchemistry.com The aldehyde will be reduced to a primary alcohol, and the methyl ester will also be reduced to a primary alcohol, with the loss of the methoxy (B1213986) group. The final product of this exhaustive reduction is (2-fluoro-5-(hydroxymethyl)-4-methylphenyl)methanol.

Table 2: Reduction of Functional Groups with LiAlH₄

| Functional Group | Starting Moiety | Reduced Moiety |

|---|---|---|

| Formyl | -CHO | -CH₂OH |

Aromatic Ring Functionalization

Electrophilic Aromatic Substitution (EAS) with Consideration of Substituent Directing Effects

Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents onto the aromatic ring. The regiochemical outcome of such reactions is determined by the directing effects of the groups already present on the ring. In this compound, there are four substituents with competing effects.

Activating Group: The methyl group (-CH₃) is a weak activating group and is ortho, para-directing.

Deactivating Groups:

The fluorine atom (-F) is a weakly deactivating group due to its inductive electron withdrawal but is ortho, para-directing because of its ability to donate a lone pair of electrons through resonance.

The formyl group (-CHO) is a strong deactivating group and is meta-directing.

The methyl ester group (-COOCH₃) is a moderately deactivating group and is also meta-directing.

The position of electrophilic attack is a balance of these effects. The single available position on the ring is at C6. The directing effects of the existing substituents on this position are as follows:

ortho to the formyl group (-CHO)

meta to the methyl ester (-COOCH₃)

meta to the methyl group (-CH₃)

para to the fluorine atom (-F)

Table 3: Substituent Directing Effects on the Aromatic Ring

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -CHO | C2 | Strongly Deactivating | meta |

| -COOCH₃ | C1 | Moderately Deactivating | meta |

| -CH₃ | C4 | Weakly Activating | ortho, para |

Nucleophilic Aromatic Substitution (NAS) at the Fluorine Positionuwindsor.ca

The fluorine atom on the aromatic ring can be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, fluorine). nih.gov

In this compound, the fluorine at C5 is para to the formyl group (-CHO) at C2 and ortho to the methyl ester group (-COOCH₃) at C1. Both of these are strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex, thereby activating the fluorine for substitution. researchgate.net

This allows for the introduction of a variety of nucleophiles at the C5 position. Common nucleophiles include alkoxides, amines, and thiols. For example, reaction with sodium methoxide (NaOCH₃) in a suitable solvent would yield Methyl 2-formyl-5-methoxy-4-methylbenzoate.

Table 4: Potential Nucleophilic Aromatic Substitution Products

| Nucleophile | Reagent Example | Product Name |

|---|---|---|

| Methoxide | Sodium methoxide (NaOCH₃) | Methyl 2-formyl-5-methoxy-4-methylbenzoate |

| Dimethylamine | Dimethylamine ((CH₃)₂NH) | Methyl 5-(dimethylamino)-2-formyl-4-methylbenzoate |

Directed Metalation/Lithiation for Further Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org The reaction involves deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA). baranlab.org The resulting aryllithium species can then react with various electrophiles.

Several groups on the target molecule can act as DMGs. The formyl (-CHO) and ester (-COOCH₃) groups are effective DMGs. organic-chemistry.org The formyl group is generally a stronger DMG than the ester. Therefore, lithiation is expected to occur selectively at the C3 position, which is ortho to the formyl group. The fluorine atom can also act as a directing group. researchgate.net However, the coordinating ability of the carbonyl oxygen in the formyl group typically makes it the dominant director.

Once the aryllithium intermediate is formed at C3, it can be quenched with an electrophile (E⁺) to introduce a new substituent at that position.

Table 5: Directed ortho-Metalation and Subsequent Electrophilic Quench

| Directing Group | Site of Lithiation | Electrophile (E⁺) | Example Product (at C3) |

|---|---|---|---|

| Formyl (-CHO) | C3 | Iodine (I₂) | Methyl 3-iodo-5-fluoro-2-formyl-4-methylbenzoate |

| Formyl (-CHO) | C3 | Trimethylsilyl chloride ((CH₃)₃SiCl) | Methyl 5-fluoro-2-formyl-4-methyl-3-(trimethylsilyl)benzoate |

Cross-Coupling Reactions of Derived Halogenated or Pseudo-Halogenated Precursors

Transition-metal-catalyzed cross-coupling reactions are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov To utilize this compound in such reactions, it must first be converted into a suitable precursor, typically an aryl halide or pseudohalide (like a triflate).

One strategy is to introduce a halogen, such as bromine or iodine, onto the ring via electrophilic aromatic substitution or directed ortho-metalation as described previously. For instance, lithiation at C3 followed by quenching with iodine would yield Methyl 3-iodo-5-fluoro-2-formyl-4-methylbenzoate. This aryl iodide can then participate in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These reactions provide a powerful platform for the synthesis of complex molecular architectures starting from the functionalized benzoate (B1203000) core.

Table 6: Examples of Cross-Coupling Reactions from a C3-Iodinated Precursor

| Reaction Name | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Structure at C3 |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, base | Phenyl |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base | Phenylethynyl |

| Heck | Styrene (B11656) | Pd(OAc)₂, PPh₃, base | Styrenyl |

Suzuki, Stille, Heck, and Sonogashira Coupling Reactions (e.g., at C-Br or C-I positions)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For these reactions to be applied to this compound, a halogen atom, typically bromine or iodine, is required on the aromatic ring to act as a leaving group. Halogenated derivatives such as Methyl 5-bromo-2-formyl-4-methylbenzoate serve as suitable substrates for these transformations.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. In the context of a brominated derivative of this compound, a Suzuki coupling would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents. A typical reaction would involve the brominated substrate, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base.

Stille Coupling: The Stille coupling utilizes an organotin compound as the coupling partner for the organohalide. This method is known for its tolerance of a wide variety of functional groups. For a brominated analog of the target compound, a Stille coupling could be employed to introduce alkyl, vinyl, or aryl groups.

Heck Coupling: The Heck reaction pairs an organohalide with an alkene to form a substituted alkene. This reaction would allow for the introduction of vinyl groups onto the aromatic ring of a halogenated this compound derivative.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The Sonogashira coupling is a reliable method for the synthesis of substituted alkynes and is catalyzed by a combination of palladium and copper complexes. organic-chemistry.org For a brominated version of this compound, this reaction would introduce an alkynyl moiety, a valuable functional group for further synthetic transformations. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

A summary of these potential cross-coupling reactions on a halogenated derivative is presented in the table below.

| Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki | Aryl/Vinylboronic Acid | Pd(0) catalyst, Base | Aryl/Vinyl substituted benzoate |

| Stille | Organostannane | Pd(0) catalyst | Aryl/Alkyl substituted benzoate |

| Heck | Alkene | Pd(0) catalyst, Base | Vinyl substituted benzoate |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) salt, Base | Alkynyl substituted benzoate |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The presence of both an aldehyde and a methyl ester group in an ortho relationship on the benzene (B151609) ring of this compound provides a strategic advantage for the construction of fused heterocyclic systems. These intramolecular or tandem reactions can lead to the formation of various bicyclic structures.

One notable example is the synthesis of 3-indolyl phthalides. Research has demonstrated that 2-formyl benzoates can react with 2-alkynyl anilines in a copper/silver dual-catalyzed regioselective cyclization. acs.org This reaction proceeds through a C-C coupled indolyzation followed by an intramolecular O-C bond-forming lactonization to yield the 3-indolyl phthalide (B148349) core. acs.org This strategy offers a pathway to complex heterocyclic scaffolds from simple starting materials.

Furthermore, related benzoic acid derivatives have been shown to undergo cyclization to form other important heterocyclic structures. For instance, 5-fluoro-2-methylbenzoic acid can react with saturated ketones in the presence of an iridium/copper catalytic system to produce phthalides. ossila.com It can also be utilized in the synthesis of 3-arylisoquinolinones through a lithiation reaction followed by reaction with a benzonitrile. ossila.com These examples highlight the potential of the functional groups present in and around the core of this compound to participate in various cyclization cascades to generate diverse fused heterocyclic systems.

The table below outlines a potential cyclization reaction.

| Reactant | Reagents | Product Type |

| 2-Alkynyl aniline | Cu/Ag catalyst | 3-Indolyl phthalide |

Role As a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

Precursor in the Synthesis of Substituted Benzoic Acid Derivatives and Anilines

No research has been found that documents the use of Methyl 5-fluoro-2-formyl-4-methylbenzoate as a precursor for the synthesis of other substituted benzoic acid derivatives or anilines.

Building Block for Fluoro-Containing Heterocyclic Compounds (e.g., Indenes, Pyrroles, Isobenzofuranones)

There is no scientific literature available that describes the application of this compound as a building block for constructing fluoro-containing heterocyclic compounds such as indenes, pyrroles, or isobenzofuranones.

Applications in the Preparation of Complex Organic Molecules

No documented instances of this compound being utilized in the synthesis of complex organic molecules have been identified.

Analytical Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic methods are fundamental for separating Methyl 5-fluoro-2-formyl-4-methylbenzoate from starting materials, intermediates, byproducts, and impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability.

Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. americanpharmaceuticalreview.com For a molecule like this compound, GC can be a viable method for purity assessment. The sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase. Flame Ionization Detection (FID) is a common detector that provides a response proportional to the mass of the carbon-containing analyte. For more definitive identification, Mass Spectrometry (MS) can be coupled with GC (GC-MS), providing structural information based on the mass-to-charge ratio of fragmented ions. cdc.govmdpi.com In some cases, derivatization of the aldehyde group may be employed to enhance volatility or detection. americanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of aromatic aldehydes. epa.govauroraprosci.com It is particularly useful for compounds that are not sufficiently volatile or may decompose at the high temperatures required for GC. americanpharmaceuticalreview.com For this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic ring and formyl group are strong chromophores. To enhance sensitivity and selectivity, aldehydes can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a highly UV-active hydrazone derivative. epa.govauroraprosci.com

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Common Detector | Application Notes for Aromatic Aldehydes |

|---|---|---|---|---|

| Gas Chromatography (GC) | DB-5, DB-WAX (or similar polarity) | Helium, Nitrogen | Flame Ionization (FID), Mass Spectrometry (MS) | Suitable for thermally stable and volatile aldehydes. MS provides structural confirmation. |

| High-Performance Liquid Chromatography (HPLC) | C18, C8 (Reversed-Phase) | Acetonitrile/Water, Methanol (B129727)/Water gradients | Ultraviolet (UV) | Highly versatile for purity analysis. Derivatization with DNPH can enhance UV detection. |

Spectrophotometric Assays (UV-Vis) for Concentration Determination

UV-Vis spectrophotometry is a straightforward and rapid method for determining the concentration of this compound in a solution. This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The electronic structure of this compound, containing a substituted benzene (B151609) ring, a formyl group (aldehyde), and a methyl benzoate (B1203000) group, gives rise to characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl groups. researchgate.net A UV-Vis spectrum of the compound would typically show strong absorbance maxima. researchgate.net

To determine the concentration, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve. While this method is simple and cost-effective, its selectivity can be a limitation. If other components in the sample matrix also absorb at the analytical wavelength, it can lead to inaccurate results. nih.gov In such cases, chromatographic separation prior to quantification is necessary.

| Functional Group | Typical Transition | Approximate λmax (nm) for Benzaldehyde (B42025) Derivatives |

|---|---|---|

| Aromatic Ring | π → π | ~240-250 |

| Carbonyl (C=O) | n → π | ~280-330 |

Qualitative and Quantitative NMR Spectroscopy for Reaction Progress and Product Ratio

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the analysis of this compound. It provides detailed information about the molecular structure and can be used for both qualitative identification and quantitative analysis. nih.govchemrxiv.org

Qualitative NMR: ¹H NMR and ¹³C NMR spectra provide a unique fingerprint of the molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aldehyde proton, the aromatic protons, the methyl protons of the ester, and the methyl protons on the ring. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration values of these signals confirm the structure of the compound. This is invaluable for verifying the successful synthesis of the target molecule and for identifying impurities or byproducts. researchgate.netwalisongo.ac.id

Quantitative NMR (qNMR): A key advantage of NMR is that the area under a signal is directly proportional to the number of nuclei giving rise to that signal. mestrelab.comjeol.com This principle allows for the accurate determination of the relative amounts of different compounds in a mixture without the need for compound-specific calibration curves. emerypharma.comox.ac.uk

For reaction monitoring, a series of ¹H NMR spectra can be recorded over time. nih.gov By integrating a characteristic signal of the starting material and a signal of the product, the conversion of the reaction can be calculated at any given time point. Similarly, if a reaction produces a mixture of products (e.g., isomers), the ratio of these products can be determined by comparing the integrals of their unique, well-resolved signals. ox.ac.uk For absolute quantification, a known amount of an internal standard is added to the sample. jeol.comnih.gov

| Proton Type | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Application in Analysis |

|---|---|---|---|

| Formyl (-CHO) | 9.5 - 10.5 | Singlet | Monitoring disappearance of starting aldehyde or appearance of product aldehyde. |

| Aromatic (Ar-H) | 7.0 - 8.5 | Singlet or Doublet | Structural confirmation and monitoring changes in the substitution pattern. |

| Ester Methyl (-OCH₃) | 3.5 - 4.0 | Singlet | Integral can be used for quantification relative to other signals. |